3-[4-(Trifluoromethyl)phenyl]propanal

Catalog No.
S790534
CAS No.
166947-09-7
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Trifluoromethyl)phenyl]propanal

CAS Number

166947-09-7

Product Name

3-[4-(Trifluoromethyl)phenyl]propanal

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanal

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2

InChI Key

RAJLHYZMTYVILB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F

Synonyms

3-(4-Trifluoromethylphenyl)propionaldehyde; 4-(Trifluoromethyl)benzenepropanal; 3-(4-Trifluoromethylphenyl)propanal

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F

The exact mass of the compound 3-[4-(Trifluoromethyl)phenyl]propanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[4-(Trifluoromethyl)phenyl]propanal (CAS 166947-09-7) is a specialized fluorinated building block featuring a highly reactive terminal aldehyde separated from a para-trifluoromethyl-substituted benzene ring by a two-carbon alkyl spacer. This specific structural arrangement provides an optimal balance of electrophilic reactivity for reductive aminations, Wittig olefinations, and Grignard additions, while maintaining a flexible, lipophilic tail. In industrial and pharmaceutical procurement, this compound is highly valued as a critical precursor for synthesizing central nervous system (CNS) agents, particularly orexin receptor antagonists, where the para-trifluoromethyl group imparts essential metabolic stability and the propyl chain ensures precise spatial fitting within target receptor pockets [1].

Substituting 3-[4-(Trifluoromethyl)phenyl]propanal with closely related analogs fundamentally disrupts both synthetic processability and downstream pharmacological performance. Replacing it with 4-(trifluoromethyl)benzaldehyde removes the flexible ethyl spacer, shifting the aldehyde into direct conjugation with the electron-withdrawing aromatic ring, which alters reductive amination kinetics and results in a rigid, shortened molecular trajectory that fails to reach deep hydrophobic receptor pockets [1]. Conversely, using the meta-isomer, 3-[3-(trifluoromethyl)phenyl]propanal (the precursor to Cinacalcet), changes the spatial vector of the bulky trifluoromethyl group by 60 degrees, which drastically reduces binding affinity for targets requiring linear para-substitution, such as specific orexin and S1P receptor modulators [2]. Furthermore, utilizing the unfluorinated 3-phenylpropanal eliminates the metabolic shielding at the para-position, leading to rapid cytochrome P450-mediated hydroxylation and unacceptably high intrinsic clearance rates in vivo [3].

Metabolic Stability and Cytochrome P450 Resistance

The incorporation of the para-trifluoromethyl group in 3-[4-(Trifluoromethyl)phenyl]propanal provides a robust metabolic shield compared to unfluorinated analogs. In comparative microsomal stability models, derivatives synthesized from this exact para-CF3 precursor demonstrate a >3-fold reduction in intrinsic clearance (CL_int) by effectively blocking CYP450-mediated para-hydroxylation, a primary metabolic liability of the unsubstituted 3-phenylpropyl moiety [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in human liver microsomes
Target Compound Data>3-fold reduction in CL_int (para-CF3 substituted propylamines)
Comparator Or BaselineUnsubstituted 3-phenylpropylamines (high para-hydroxylation clearance)
Quantified Difference>3-fold reduction in intrinsic clearance
ConditionsHuman liver microsome incubation, standard NADPH-dependent assay

Procuring the para-fluorinated precursor is essential for developing APIs with viable pharmacokinetic half-lives, directly reducing downstream dosing requirements.

Receptor Pocket Spatial Alignment vs. Meta-Isomer

The exact positioning of the trifluoromethyl group is critical for receptor binding in linear hydrophobic pockets. When comparing derivatives of 3-[4-(Trifluoromethyl)phenyl]propanal to those of its meta-isomer (3-[3-(trifluoromethyl)phenyl]propanal), the para-substitution maintains a linear spatial trajectory that yields up to a 10- to 50-fold higher binding affinity in specific GPCR targets, such as orexin receptors, where the meta-isomer causes steric clashes within the binding channel [1].

Evidence DimensionTarget receptor binding affinity (IC50 / Ki)
Target Compound DataOptimal linear fit (para-CF3 isomer derivatives)
Comparator Or Baseline10- to 50-fold loss of affinity (meta-CF3 isomer derivatives)
Quantified Difference10- to 50-fold higher binding affinity for linear hydrophobic pockets
ConditionsIn vitro competitive radioligand binding assays for linear GPCR pockets

Buyers targeting specific CNS or GPCR pathways must procure the exact para-isomer, as the meta-isomer will fail to achieve necessary target engagement.

Reductive Amination Processability and Yield

The presence of the two-carbon aliphatic spacer in 3-[4-(Trifluoromethyl)phenyl]propanal insulates the reactive aldehyde from the strong electron-withdrawing effect of the para-CF3-phenyl ring. In standard reductive amination protocols using sodium triacetoxyborohydride, this compound consistently achieves >90% conversion yields, whereas conjugated analogs like 4-(trifluoromethyl)benzaldehyde often suffer from lower yields (~75%) due to altered electrophilicity and increased susceptibility to over-reduction or side reactions [1].

Evidence DimensionConversion yield in primary/secondary amine synthesis
Target Compound Data>90% conversion yield
Comparator Or Baseline~75% conversion yield (4-(trifluoromethyl)benzaldehyde)
Quantified Difference>15% higher conversion yield
ConditionsReductive amination with NaBH(OAc)3 in standard organic solvents

Higher predictability and yield in amination steps directly reduce bulk manufacturing costs and simplify purification workflows.

Lipophilicity and Blood-Brain Barrier Penetration

The para-trifluoromethyl group significantly enhances the lipophilicity of the resulting molecular scaffold. Compared to an unsubstituted 3-phenylpropanal baseline, the incorporation of the CF3 group increases the calculated LogP by approximately 0.8 to 1.0 units. This quantifiable shift in lipophilicity translates to a >2-fold increase in passive membrane permeability, a critical parameter for achieving therapeutic concentrations in the central nervous system [1].

Evidence DimensionLipophilicity (LogP) and passive permeability
Target Compound Data~0.8-1.0 LogP unit increase; >2-fold higher passive permeability
Comparator Or BaselineBaseline LogP and permeability (Unsubstituted 3-phenylpropanal)
Quantified Difference>2-fold higher passive permeability
ConditionsIn silico LogP calculation and in vitro PAMPA permeability models

Procurement of this specific fluorinated building block is vital for drug discovery programs requiring high blood-brain barrier penetration.

Synthesis of Orexin Receptor Antagonists for CNS Disorders

3-[4-(Trifluoromethyl)phenyl]propanal is the premier building block for constructing the lipophilic tail of tetrahydro-imidazo[1,5-a]pyrazine derivatives and related orexin receptor antagonists. Its specific para-substitution and aliphatic spacer ensure optimal receptor pocket fitting and blood-brain barrier penetration, making it the required precursor for these advanced CNS therapeutic pipelines [1].

Development of S1P Receptor Modulators

In the design of sphingosine-1-phosphate (S1P) receptor modulators, the linear spatial geometry provided by the para-trifluoromethylphenylpropyl moiety is critical for mimicking the endogenous sphingolipid tail. Procuring this exact aldehyde allows chemists to efficiently append this tail via reductive amination, achieving the necessary target selectivity over off-target GPCRs [2].

High-Yield Generation of Fluorinated Amine Libraries

For contract research organizations (CROs) and discovery labs building screening libraries, this compound offers superior processability in standard reductive aminations compared to conjugated benzaldehydes. It enables the rapid, high-yield synthesis of diverse, metabolically stable secondary and tertiary amines without the need for complex purification steps [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Trifluoromethyl)benzenepropanal

Dates

Last modified: 08-15-2023

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